6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid
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Overview
Description
6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentylethylamine with 6-chloro-3-nitropyridazine in the presence of a base, followed by reduction and cyclization to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the imidazo[1,2-b]pyridazine core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
- 2-(2-Cyclopentylethyl)-6-chloro-imidazo[1,2-b]pyridazine-3-carboxylate
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylethyl side chain and the carboxylic acid group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
914220-05-6 |
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Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
6-chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-7-8-12-16-10(6-5-9-3-1-2-4-9)13(14(19)20)18(12)17-11/h7-9H,1-6H2,(H,19,20) |
InChI Key |
YNVIZKCWQNGQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=C(N3C(=N2)C=CC(=N3)Cl)C(=O)O |
Origin of Product |
United States |
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